Cas no 943026-40-2 (3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine)

3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine structure
943026-40-2 structure
Product Name:3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine
Número CAS:943026-40-2
MF:C6H5ClN2O2
Megavatios:172.569100141525
MDL:MFCD09907908
CID:1033005
PubChem ID:55267440
Update Time:2025-05-21

3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine Propiedades químicas y físicas

Nombre e identificación

    • 3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine
    • 3-CHLORO-6,7-DIHYDRO[1,4]DIOXINO[2,3-C]PYRIDAZINE
    • [1,4]Dioxino[2,3-c]pyridazine, 3-chloro-6,7-dihydro-
    • PVPVPUGHBYWWMK-UHFFFAOYSA-N
    • FCH876162
    • 6106AC
    • AK120122
    • AX8245538
    • 3-CHLORO-6H,7H-[1,4]DIOXINO[2,3-C]PYRIDAZINE
    • 3-Chloro-6,7-dihydro[1,4]dioxino[2,3-c]pyridazine (ACI)
    • AKOS006313349
    • DB-357020
    • F2147-2971
    • AS-50122
    • SCHEMBL634208
    • O10985
    • CS-0046209
    • 943026-40-2
    • DTXSID30717194
    • 3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine
    • MDL: MFCD09907908
    • Renchi: 1S/C6H5ClN2O2/c7-5-3-4-6(9-8-5)11-2-1-10-4/h3H,1-2H2
    • Clave inchi: PVPVPUGHBYWWMK-UHFFFAOYSA-N
    • Sonrisas: ClC1C=C2C(OCCO2)=NN=1

Atributos calculados

  • Calidad precisa: 172.0039551g/mol
  • Masa isotópica única: 172.0039551g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 11
  • Cuenta de enlace giratorio: 0
  • Complejidad: 147
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 44.2
  • Xlogp3: 0.9

3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine PrecioMás >>

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CHENG DOU FEI BO YI YAO Technology Co., Ltd.
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¥740.00 2024-04-24

3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ;  rt; 1 h, rt; overnight, 110 °C
1.2 Reagents: Water Solvents: 1,4-Dioxane
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 8, cooled
Referencia
Tricyclic nitrogen containing compounds for treating neisseria gonorrhoea infection
, World Intellectual Property Organization, , ,

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ;  rt; 1 h, rt; overnight, 110 °C
1.2 Reagents: 1,4-Dioxane ,  Water
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 8
Referencia
Tricyclic compounds as antibacterial agents and their preparation, pharmaceutical compositions and use in the treatment of bacterial infections
, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ;  rt; 1 h, rt; overnight, 110 °C
1.2 Reagents: Water Solvents: 1,4-Dioxane ;  cooled
Referencia
Bicyclic nitrogen-containing compounds as Mycobacterium tuberculosis H37Rv inhibitors and their preparation, pharmaceutical compositions and use in the treatment of bacterial infections
, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Lithium hydroxide Solvents: 1,4-Dioxane ;  0 °C; 16 h, 110 °C; 110 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  cooled
Referencia
Preparation of azabicyclic(thio)amides as fungicidal compounds
, World Intellectual Property Organization, , ,

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ;  rt; 1 h, rt; overnight, 110 °C
1.2 Reagents: Water Solvents: 1,4-Dioxane ;  cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 8
Referencia
Preparation of 1-methyl-1H-1,5-naphthyridin-2-ones and related compounds as antibacterial agents
, World Intellectual Property Organization, , ,

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  72 h, 80 °C
1.2 Reagents: Tetrahydrofuran ,  Water ;  cooled
Referencia
Preparation of azatricyclic compounds for the treatment of bacterial infection
, World Intellectual Property Organization, , ,

Métodos de producción 7

Condiciones de reacción
Referencia
Tricyclic nitrogen-containing compounds as mycobacterium tuberculosis H37Rv inhibitors and their preparation, pharmaceutical compositions and use in the treatment of tuberculosis
, European Patent Organization, , ,

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ;  1 h, rt; overnight, 110 °C
Referencia
Novel tricyclics (e.g., GSK945237) as potent inhibitors of bacterial type IIA topoisomerases
Miles, Timothy J.; Hennessy, Alan J.; Bax, Ben; Brooks, Gerald; Brown, Barry S.; et al, Bioorganic & Medicinal Chemistry Letters, 2016, 26(10), 2464-2469

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ;  1 h, rt; overnight, 110 °C
1.2 Reagents: 1,4-Dioxane ,  Water ;  cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 8
Referencia
Tricyclic nitrogen-containing compounds as mycobacterium tuberculosis H37Rv inhibitors and their preparation, pharmaceutical compositions and use in the treatment of tuberculosis
, World Intellectual Property Organization, , ,

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ;  rt; 1 h, rt; overnight, 110 °C
1.2 Reagents: 1,4-Dioxane
Referencia
Tricyclic compounds as antibacterial agents and their preparation, pharmaceutical compositions and use in the treatment of bacterial infections
, World Intellectual Property Organization, , ,

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ;  1 h, rt; overnight, 110 °C
1.2 Reagents: Water Solvents: 1,4-Dioxane
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 8
Referencia
1,2-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one derivatives as antibacterial agents and their preparation, pharmaceutical compositions and use in the treatment of bacterial infection
, World Intellectual Property Organization, , ,

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ;  1 h, rt; overnight, 110 °C
1.2 Reagents: 1,4-Dioxane Solvents: Water
Referencia
Heterocyclic compounds, their preparation and their use as antibacterials
, World Intellectual Property Organization, , ,

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: 1,4-Dioxane ;  18 h, rt → 110 °C; cooled
1.2 Solvents: Water ;  cooled
Referencia
Preparation of 2-oxo-4,4,5,5,6,6,7,7-octahydrobenzoxazole derivatives, and their use as antibacterial compounds
, World Intellectual Property Organization, , ,

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ;  rt; 1 h, rt; overnight, 110 °C
1.2 Reagents: Water Solvents: 1,4-Dioxane
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 8
Referencia
Pyrrolo[3,2,1-ij]quinolin-4-one derivatives for treating tuberculosis and their preparation
, World Intellectual Property Organization, , ,

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ;  1 h, rt; overnight, 110 °C
Referencia
Preparation of pyrroloquinoxalinones as antibacterials
, World Intellectual Property Organization, , ,

Métodos de producción 16

Condiciones de reacción
Referencia
Derivatives and analogs of N-ethylquinolones and N-ethylazaquinolones as antibacterial agents and their preparation and use in the treatment of bacterial infection and tuberculosis
, European Patent Organization, , ,

Métodos de producción 17

Condiciones de reacción
Referencia
Pyrrolo[3,2,1-ij]quinolin-4-one derivatives for treating tuberculosis, their preparation, and pharmaceutical compositions
, European Patent Organization, , ,

Métodos de producción 18

Condiciones de reacción
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ;  1 h, rt; overnight, 110 °C
1.2 Reagents: Water Solvents: 1,4-Dioxane
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 8
Referencia
Heterotricyclic compounds as antibacterial agents and their preparation, pharmaceutical compositions and use in the treatment of bacterial infections
, World Intellectual Property Organization, , ,

Métodos de producción 19

Condiciones de reacción
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ;  1 h, rt; overnight, 110 °C
1.2 Reagents: 1,4-Dioxane
1.3 Reagents: Water ;  cooled
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 8
Referencia
Derivatives and analog of N-ethylquinolones and N-ethylazaquinolones as antibacterial agents and their preparation
, World Intellectual Property Organization, , ,

3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine Raw materials

3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine Preparation Products

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